![molecular formula C16H12N2O4 B14255920 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid CAS No. 185101-97-7](/img/structure/B14255920.png)
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid: is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, which make them useful in various applications such as liquid crystal displays, photolithography, and as molecular switches. The compound features an azobenzene core with an acryloyloxy group and a benzoic acid moiety, which contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an acryloyloxy-substituted phenol. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acryloyloxy)phenol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Photoisomerization: The compound undergoes reversible trans-cis isomerization upon exposure to UV and visible light. This property is crucial for its applications in molecular switches and photoresponsive materials.
Substitution Reactions: The acryloyloxy group can participate in polymerization reactions, making the compound useful as a monomer in the synthesis of polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Photoisomerization: UV light (around 365 nm) for trans to cis isomerization and visible light (around 450 nm) for the reverse process.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products:
Photoisomerization: Cis and trans isomers of the compound.
Polymerization: Polymers with azobenzene moieties incorporated into the backbone.
Hydrolysis: 4-(Acryloyloxy)phenol and benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photoresponsive Materials: Used in the development of light-responsive polymers and hydrogels.
Molecular Switches: Employed in the design of molecular devices that can be controlled by light.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Medicine:
Drug Delivery Systems: Explored for use in light-triggered drug release mechanisms.
Industry:
Liquid Crystal Displays: Incorporated into liquid crystal formulations for improved display performance.
Photolithography: Used as a photoresist material in the fabrication of microelectronic devices.
Wirkmechanismus
The primary mechanism by which 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid exerts its effects is through photoisomerization . The azobenzene core undergoes a reversible trans-cis isomerization upon exposure to UV and visible light. This structural change alters the physical and chemical properties of the compound, such as its polarity and molecular conformation. These changes can be harnessed to control the behavior of materials and devices at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid
- 4-[(4-(Allyloxy)phenylazo]benzoic acid
Comparison:
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid: Similar in structure but with an ethoxy linker instead of a direct acryloyloxy group. This modification can affect the compound’s solubility and reactivity.
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid: Contains a hexyloxy group, which increases hydrophobicity and may influence the compound’s phase behavior in liquid crystal applications.
- 4-[(4-(Allyloxy)phenylazo]benzoic acid: Features an allyloxy group, which can participate in additional polymerization reactions, providing versatility in material design.
The uniqueness of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid lies in its combination of photoresponsive azobenzene core and polymerizable acryloyloxy group, making it a valuable compound for advanced material applications.
Eigenschaften
CAS-Nummer |
185101-97-7 |
|---|---|
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
4-[(4-prop-2-enoyloxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-2-15(19)22-14-9-7-13(8-10-14)18-17-12-5-3-11(4-6-12)16(20)21/h2-10H,1H2,(H,20,21) |
InChI-Schlüssel |
YCGSXXYWIBUNNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




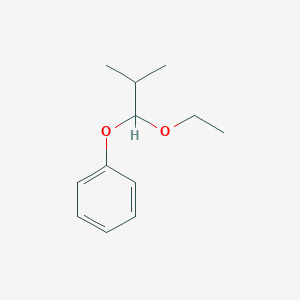
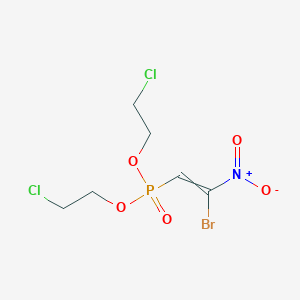
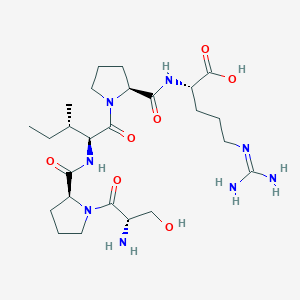
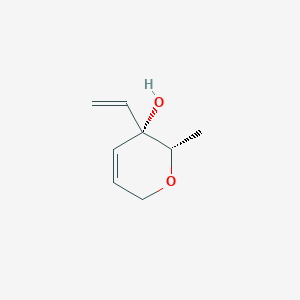

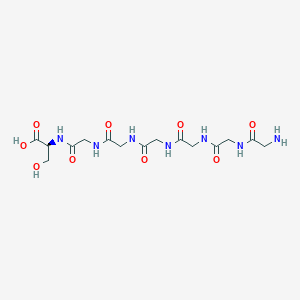
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
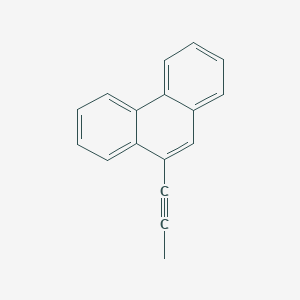
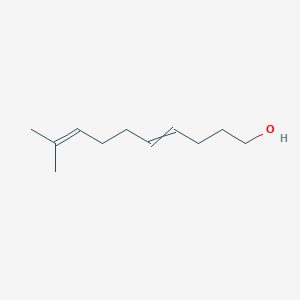
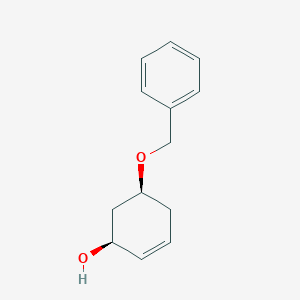
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

